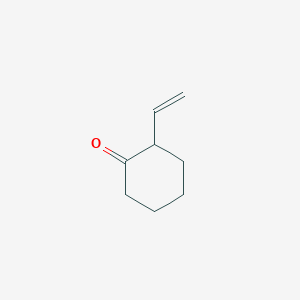
2-Ethenylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylcyclohexan-1-one is an organic compound characterized by a cyclohexane ring with an ethenyl group and a ketone functional group. This compound is notable for its unique structure, which combines the reactivity of both the ethenyl and ketone groups, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethenylcyclohexan-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of cyclohexanone derivatives. For instance, the use of palladium-catalyzed oxidative cross-coupling of vinyl boronic acids and cyclic α-diazocarbonyl compounds can efficiently produce this compound . Another method involves the Wittig reaction of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide, followed by UV irradiation in the presence of iron pentacarbonyl to convert alkenyl cyclopropanes to cyclohexenones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The oxidation of cyclohexane by air oxygen or oxygen-containing gas is a primary method, resulting in a mixture of cyclohexanone and cyclohexanol, which can be further transformed into the desired ketone by dehydrogenation .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as nitric acid or potassium permanganate, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, forming substituted cyclohexanones.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and oxygen.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), hydrohalogenation reagents (hydrochloric acid, hydrobromic acid).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones.
Scientific Research Applications
2-Ethenylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules through various reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones and ethenyl groups.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-Ethenylcyclohexan-1-one involves its interaction with molecular targets through its ketone and ethenyl groups. The ketone group can undergo nucleophilic addition reactions, while the ethenyl group can participate in electrophilic addition reactions. These interactions facilitate the compound’s incorporation into larger molecular structures, influencing various biochemical pathways .
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring, lacking the ethenyl group.
2-Cyclohexen-1-one: Similar structure but with a double bond within the ring instead of an ethenyl group.
Methylcyclohexanone: Contains a methyl group instead of an ethenyl group.
Uniqueness: 2-Ethenylcyclohexan-1-one is unique due to the presence of both a ketone and an ethenyl group, which provides a combination of reactivity not found in the similar compounds listed above. This dual functionality makes it particularly valuable in synthetic organic chemistry for creating complex molecules .
Properties
CAS No. |
1122-24-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(2Z)-2-ethylidenecyclohexan-1-one |
InChI |
InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2H,3-6H2,1H3/b7-2- |
InChI Key |
YPRIHWWNQRSAQL-UQCOIBPSSA-N |
SMILES |
C=CC1CCCCC1=O |
Isomeric SMILES |
C/C=C\1/CCCCC1=O |
Canonical SMILES |
CC=C1CCCCC1=O |
Key on ui other cas no. |
1122-25-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















